3,3-Dimethyl-1-[2-(trifluoromethyl)phenyl]butan-2-ol
Description
Historical Development of Trifluoromethyl Chemistry
The historical development of trifluoromethyl chemistry traces its origins to the early 20th century, with the first investigations into trifluoromethyl groups in relation to biological activity conducted by F. Lehmann in 1927. This pioneering work established the foundation for understanding the unique properties imparted by trifluoromethyl substitution in organic molecules. The medicinal applications of trifluoromethyl groups date back to 1928, although intensive research efforts began in earnest during the mid-1940s.
An early synthetic breakthrough came in 1892 when Frédéric Swarts developed a method based on antimony fluoride for introducing trifluoromethyl groups into organic compounds. In this seminal reaction, benzotrichloride was treated with antimony trifluoride to yield both difluoromethyl and trifluoromethyl derivatives. The 1930s witnessed significant industrial advancement when Kinetic Chemicals and IG Farben replaced antimony trifluoride with hydrogen fluoride, improving the practicality and scalability of trifluoromethylation processes.
The McLoughlin-Thrower reaction, developed in 1968, marked another crucial milestone in trifluoromethyl chemistry as an early coupling reaction utilizing iodofluoroalkanes, iodoaromatic compounds, and copper. This methodology was subsequently adapted by Kobayashi and Kumadaki in 1969 for trifluoromethylation applications, expanding the scope of accessible trifluoromethylated compounds.
The 1980s brought revolutionary developments with Ingo Ruppert's preparation of trifluoromethyltrimethylsilane in 1984, followed by Prakash and Olah's groundbreaking work in 1989 on fluoride activation of this reagent for nucleophilic trifluoromethylation of carbonyl compounds. This period established the foundation for modern trifluoromethylation methodologies that continue to evolve today.
Table 1: Historical Milestones in Trifluoromethyl Chemistry
| Year | Development | Contributors | Significance |
|---|---|---|---|
| 1892 | Antimony fluoride method | Frédéric Swarts | First practical trifluoromethylation method |
| 1927 | Biological activity investigation | F. Lehmann | First study of trifluoromethyl groups in biology |
| 1930s | Hydrogen fluoride replacement | Kinetic Chemicals, IG Farben | Industrial scale improvement |
| 1968 | McLoughlin-Thrower reaction | McLoughlin, Thrower | Early coupling methodology |
| 1984 | Trifluoromethyltrimethylsilane | Ingo Ruppert | Revolutionary nucleophilic reagent |
| 1989 | Fluoride activation protocol | Prakash, Olah | Modern nucleophilic trifluoromethylation |
Significance of 3,3-Dimethyl-1-[2-(trifluoromethyl)phenyl]butan-2-ol in Chemical Research
This compound occupies a unique position in contemporary chemical research as a specialized trifluoromethylated secondary alcohol with distinctive structural features. This compound, bearing the CAS registry number 1486088-93-0, represents an important example of how trifluoromethyl substitution can be strategically incorporated into complex organic frameworks to modify their properties and reactivity patterns. The compound's significance extends beyond its structural novelty to encompass its potential as a building block for more complex fluorinated molecules.
The research importance of this compound stems from its ability to serve as a model system for understanding the electronic and steric effects of trifluoromethyl substitution in secondary alcohols. The trifluoromethyl group's electron-withdrawing nature significantly influences the compound's reactivity and binding affinity to various biological targets, making it valuable for structure-activity relationship studies. Research has demonstrated that compounds containing trifluoromethyl groups exhibit enhanced pharmacological effects due to their unique electronic properties, positioning this specific alcohol as a potential pharmaceutical intermediate.
Current research applications of this compound focus on its utility in drug development programs where it serves as a building block for synthesizing new therapeutic agents. The compound's structural framework allows for systematic modification of molecular properties through strategic substitution patterns, enabling medicinal chemists to fine-tune pharmacokinetic and pharmacodynamic parameters. Its role in late-stage functionalization reactions has also garnered significant attention, particularly in the context of diversifying pharmaceutical lead compounds.
The compound's significance in materials science research cannot be overlooked, as trifluoromethylated alcohols often serve as precursors for specialized polymers and surface-active agents. The unique combination of hydrophobic trifluoromethyl character with the polar hydroxyl functionality creates amphiphilic properties that are valuable in developing advanced materials with tailored surface properties and enhanced chemical resistance.
Table 2: Research Applications of this compound
| Research Area | Application | Key Properties Utilized | Research Impact |
|---|---|---|---|
| Medicinal Chemistry | Pharmaceutical intermediate | Electronic properties, lipophilicity | High - drug development |
| Structure-Activity Studies | Model compound | Trifluoromethyl effects | Medium - mechanistic insights |
| Materials Science | Polymer precursor | Amphiphilic properties | Medium - specialty materials |
| Synthetic Methodology | Building block | Functional group compatibility | High - synthetic diversity |
Structural Uniqueness Among Fluorinated Organic Compounds
The structural uniqueness of this compound among fluorinated organic compounds arises from its sophisticated combination of structural elements that create a molecule with exceptional properties and reactivity patterns. The compound features a secondary alcohol functionality positioned at the 2-carbon of a butanol backbone, with two methyl groups at the 3-position creating significant steric bulk around the hydroxyl-bearing carbon. This arrangement, combined with the trifluoromethyl-substituted phenyl group at the 1-position, creates a unique three-dimensional architecture that distinguishes it from other fluorinated alcohols.
The trifluoromethyl group's positioning on the phenyl ring, specifically at the 2-position (ortho to the connecting point), creates unique electronic and steric interactions that are not observed in para- or meta-substituted analogs. This ortho-positioning results in significant conformational constraints and electronic perturbations that affect the molecule's overall reactivity and binding characteristics. The electron-withdrawing nature of the trifluoromethyl group, with its electronegativity intermediate between fluorine and chlorine, creates a localized electronic deficiency that influences neighboring molecular regions.
The structural framework exhibits remarkable three-dimensional complexity due to the interplay between the bulky tert-butyl-like grouping (the 3,3-dimethyl substitution) and the trifluoromethyl-phenyl system. This creates a molecule with restricted conformational flexibility while maintaining the reactive secondary alcohol functionality. The hydroxyl group's positioning between these sterically demanding groups results in unique hydrogen-bonding patterns and reactivity profiles that set this compound apart from simpler fluorinated alcohols.
Computational analysis reveals that the compound's molecular architecture results in distinctive electrostatic potential surfaces and lipophilicity patterns that distinguish it from related fluorinated compounds. The topological polar surface area and partition coefficient values reflect the balanced contribution of the polar hydroxyl group and the lipophilic fluorinated aromatic system, creating a molecule with unique physicochemical properties suitable for specialized applications.
Table 3: Structural Comparison with Related Fluorinated Compounds
| Compound Type | Structural Features | Unique Properties | Distinction from Target Compound |
|---|---|---|---|
| Simple trifluoromethyl alcohols | Linear chain, single substitution | Basic fluorinated reactivity | Lacks aromatic system and steric bulk |
| Para-substituted analogs | Trifluoromethyl at para position | Different electronic distribution | Reduced conformational constraints |
| Primary alcohol variants | Hydroxyl at terminal carbon | Higher reactivity, different sterics | Less sterically hindered |
| Non-methylated analogs | Absence of 3,3-dimethyl groups | Increased conformational freedom | Greater molecular flexibility |
Table 4: Key Molecular Parameters of this compound
| Parameter | Value | Significance |
|---|---|---|
| Molecular Formula | C₁₃H₁₇F₃O | Defines elemental composition |
| Molecular Weight | 246.27 g/mol | Influences physicochemical properties |
| Topological Polar Surface Area | 20.23 Ų | Affects membrane permeability |
| Calculated LogP | 3.6549 | Indicates lipophilicity balance |
| Hydrogen Bond Donors | 1 | Limited hydrogen bonding capacity |
| Hydrogen Bond Acceptors | 1 | Restricted interaction sites |
| Rotatable Bonds | 2 | Conformational flexibility measure |
Properties
IUPAC Name |
3,3-dimethyl-1-[2-(trifluoromethyl)phenyl]butan-2-ol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H17F3O/c1-12(2,3)11(17)8-9-6-4-5-7-10(9)13(14,15)16/h4-7,11,17H,8H2,1-3H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KKZHSSOVWLWXPR-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)C(CC1=CC=CC=C1C(F)(F)F)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H17F3O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
246.27 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
One common method is the trifluoromethylation of a suitable precursor using reagents such as trifluoromethyltrimethylsilane or sodium trifluoroacetate . The reaction conditions often involve the use of catalysts like copper or palladium to facilitate the formation of the trifluoromethylated product .
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale trifluoromethylation reactions using continuous flow reactors to ensure efficient and consistent product formation. The use of hypervalent iodine compounds, such as Togni reagents, is also common in industrial processes due to their effectiveness in transferring the trifluoromethyl group under mild conditions .
Chemical Reactions Analysis
Types of Reactions
3,3-Dimethyl-1-[2-(trifluoromethyl)phenyl]butan-2-ol can undergo various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.
Reduction: The compound can be reduced to form the corresponding alkane.
Substitution: The trifluoromethyl group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate or chromium trioxide can be used under acidic or basic conditions.
Reduction: Catalysts like palladium on carbon (Pd/C) or lithium aluminum hydride (LiAlH4) are commonly used.
Substitution: Nucleophiles such as amines or thiols can react with the trifluoromethyl group under appropriate conditions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield ketones or aldehydes, while reduction can produce alkanes. Substitution reactions can result in the formation of various substituted derivatives .
Scientific Research Applications
3,3-Dimethyl-1-[2-(trifluoromethyl)phenyl]butan-2-ol has several scientific research applications:
Biology: The compound’s unique structure makes it a valuable tool in studying the effects of trifluoromethyl groups on biological systems.
Industry: The compound is used in the production of agrochemicals and materials with specialized properties.
Mechanism of Action
The mechanism by which 3,3-Dimethyl-1-[2-(trifluoromethyl)phenyl]butan-2-ol exerts its effects involves the interaction of the trifluoromethyl group with various molecular targets. The trifluoromethyl group is highly electronegative, which can influence the compound’s reactivity and binding affinity to specific enzymes or receptors. This interaction can modulate biological pathways and result in desired therapeutic effects .
Comparison with Similar Compounds
Substituent Variations: Sulfonyl vs. Trifluoromethylphenyl Groups
Compound: 3,3-Dimethyl-1-(phenylsulfonyl)butan-2-one (CAS: Not provided)
- Structure : The ketone analog of the target alcohol, with a phenylsulfonyl group replacing the trifluoromethylphenyl moiety.
- Synthesis : Prepared via nucleophilic substitution of 1-bromo-3,3-dimethylbutan-2-one with benzenesulfinic acid (84% yield) .
- Physical Properties : Melting point (80–81°C) and reduced polarity compared to the alcohol derivative.
- Reduction : Reduced to racemic 3,3-dimethyl-1-(phenylsulfonyl)butan-2-ol using NaBH₄, highlighting the influence of the sulfonyl group on reactivity .
Comparison :
- The sulfonyl group (electron-withdrawing) increases the compound’s stability but reduces lipophilicity compared to the CF₃-substituted analog.
Aliphatic Alcohols with Methyl and Alkenyl Substituents
Compounds :
Comparison :
- The target compound’s aromatic and fluorinated substituents result in higher molecular weight (C₁₃H₁₇F₃O vs. C₅H₁₀O for 2-methyl-3-buten-2-ol) and boiling point (estimated >200°C due to increased van der Waals forces).
- Aliphatic alcohols lack the electronic effects of CF₃, leading to lower acidity (pKa ~16–18 for aliphatic alcohols vs.
Fluorinated Butanol Derivatives
Compounds :
- 3,3,4,4-Tetrafluorobutan-2-ol (CAS Not provided): Features adjacent fluorines on C3 and C4, increasing hydroxyl acidity .
- 3,3,4,4,4-Pentafluoro-1-[4-fluorophenyl]butan-2-amine (CAS Not provided): Combines fluorinated alkyl and aryl groups, enhancing lipophilicity .
Comparison :
- The target compound’s CF₃ group on the phenyl ring provides localized electron withdrawal, whereas fluorinated alkyl chains (e.g., 3,3,4,4-tetrafluorobutan-2-ol) distribute electron effects across the carbon backbone.
- Fluorinated amines (e.g., pentafluoro-butylamine derivatives) exhibit basicity absent in the target alcohol, altering solubility in acidic environments .
Comparison :
- Bitertanol’s heterocyclic groups enhance bioactivity but reduce synthetic accessibility compared to the target compound.
- The target’s CF₃ group may offer similar electron-withdrawing effects to Bitertanol’s triazole, but without the nitrogen-based pharmacophore .
Data Tables for Key Comparisons
Table 1: Physical and Structural Properties
*Estimated based on structural analogs.
Biological Activity
3,3-Dimethyl-1-[2-(trifluoromethyl)phenyl]butan-2-ol, an organic compound with the CAS number 1486088-93-0, belongs to the class of alcohols and features a trifluoromethyl group attached to a phenyl ring. This unique structure imparts distinct chemical and biological properties, making it a subject of interest in various research fields, including medicinal chemistry and agrochemicals.
The molecular formula of this compound is with a molecular weight of 246.27 g/mol. Its structure includes a butanol backbone with two methyl groups at the third carbon, contributing to its reactivity and potential biological activity.
Table 1: Chemical Structure and Properties
| Property | Value |
|---|---|
| IUPAC Name | This compound |
| Molecular Formula | C₁₃H₁₇F₃O |
| Molecular Weight | 246.27 g/mol |
| CAS Number | 1486088-93-0 |
Biological Activity
The biological activity of this compound is primarily attributed to the trifluoromethyl group, which enhances the compound's interaction with biological targets. Research indicates that compounds containing trifluoromethyl groups can exhibit significant pharmacological effects due to their unique electronic properties.
The trifluoromethyl group is highly electronegative, influencing the compound's reactivity and binding affinity to various enzymes or receptors. This interaction can modulate biological pathways and result in therapeutic effects. The compound has been explored for its potential in drug development, particularly as a building block for synthesizing new therapeutic agents.
Case Studies and Research Findings
- Antimicrobial Activity : Preliminary studies suggest that similar compounds with trifluoromethyl substitutions exhibit antimicrobial properties against both Gram-positive and Gram-negative bacteria. For instance, compounds structurally related to this compound have shown efficacy comparable to established antibiotics like streptomycin against Staphylococcus aureus .
- Cytotoxicity Studies : The cytotoxic effects of related compounds have been evaluated against various cancer cell lines, including HeLa and Vero cells. Some studies indicate that modifications in the aromatic ring can significantly affect the cytotoxic potency, suggesting that further exploration of this compound could lead to the development of effective anticancer agents .
Table 2: Cytotoxicity Data
| Compound | Cell Line | IC₅₀ (µM) |
|---|---|---|
| Trifluoromethyl derivative A | HeLa | 10 |
| Trifluoromethyl derivative B | Vero | 15 |
| This compound | TBD | TBD |
Applications in Drug Discovery
The compound's unique structural features make it valuable in medicinal chemistry for developing new drugs. Its ability to modify biological pathways through enzyme interaction positions it as a candidate for further investigation in drug discovery processes.
Q & A
Basic: What synthetic methodologies are recommended for preparing 3,3-Dimethyl-1-[2-(trifluoromethyl)phenyl]butan-2-ol?
Answer:
The compound can be synthesized via nucleophilic addition or Friedel-Crafts alkylation. For example:
- Grignard Reaction : React 2-(trifluoromethyl)benzaldehyde with a Grignard reagent derived from 3,3-dimethyl-1-bromo-2-propanol. Quench with acidic workup to yield the alcohol .
- Stereochemical Control : Use chiral catalysts or resolving agents to address steric hindrance from the 3,3-dimethyl groups, as demonstrated in stereocontrolled syntheses of analogous fluorinated alcohols .
- Purification : Column chromatography (silica gel, hexane/ethyl acetate gradient) is recommended due to the compound’s lipophilic nature .
Advanced: How can computational modeling predict the compound’s electronic and steric effects?
Answer:
Density Functional Theory (DFT) calculations (e.g., B3LYP/6-311+G(d,p)) can map:
- Electron Distribution : The trifluoromethyl group’s electron-withdrawing effects on the aromatic ring and hydroxyl group .
- Steric Maps : Visualize steric clashes between the 3,3-dimethyl groups and the phenyl ring using molecular mechanics (MMFF94 force field) .
- QSPR Models : Quantitative Structure-Property Relationship models correlate substituent effects with solubility or logP values, aiding in property prediction .
Basic: What spectroscopic techniques are critical for structural validation?
Answer:
- NMR Spectroscopy :
- IR Spectroscopy : O-H stretch (~3300 cm) and C-F stretches (1100–1250 cm) .
- Mass Spectrometry : High-resolution MS (HRMS) to verify molecular ion ([M+H] expected at m/z 262.1284) .
Advanced: How can stereochemical outcomes be optimized during synthesis?
Answer:
- Chiral Auxiliaries : Employ Evans oxazolidinones or Corey lactams to direct asymmetric induction .
- Dynamic Kinetic Resolution : Use enzymes (e.g., lipases) or transition-metal catalysts (e.g., Ru-BINAP) to resolve racemic mixtures .
- Crystallography : Single-crystal X-ray diffraction confirms absolute configuration post-synthesis .
Basic: What are the best practices for analyzing the compound’s stability under varying conditions?
Answer:
- Thermal Stability : Thermogravimetric analysis (TGA) under nitrogen (25–300°C, 10°C/min) to detect decomposition .
- Photostability : Expose to UV light (λ = 254 nm) and monitor degradation via HPLC .
- Hydrolytic Stability : Incubate in buffered solutions (pH 1–13, 37°C) and track hydrolysis kinetics .
Advanced: What biological targets or mechanisms are associated with this compound?
Answer:
- Enzyme Inhibition : Screen against cytochrome P450 isoforms (e.g., CYP3A4) due to structural similarity to mitochondrial complex inhibitors .
- Membrane Permeability : Use Caco-2 cell assays to assess absorption, leveraging the trifluoromethyl group’s lipophilicity .
- Receptor Binding : Molecular docking (AutoDock Vina) predicts interactions with G-protein-coupled receptors (GPCRs) .
Basic: How to mitigate solubility challenges in aqueous experimental systems?
Answer:
- Co-Solvents : Use DMSO or cyclodextrins for in vitro assays (≤1% v/v to minimize cytotoxicity) .
- Micellar Systems : Incorporate surfactants (e.g., Tween-80) for in vivo pharmacokinetic studies .
- Salt Formation : Explore sodium or hydrochloride salts to enhance aqueous solubility .
Advanced: What strategies resolve contradictions in reported biological activity data?
Answer:
- Meta-Analysis : Compare datasets from PubChem, DSSTox, and peer-reviewed studies to identify outliers .
- Dose-Response Curves : Replicate assays across multiple concentrations (e.g., 0.1–100 µM) to validate EC values .
- Proteomics : Use SILAC (Stable Isotope Labeling by Amino acids in Cell culture) to identify off-target effects .
Basic: What computational tools model the compound’s pharmacokinetic properties?
Answer:
- ADMET Prediction : SwissADME or ADMETLab 2.0 estimate bioavailability, blood-brain barrier penetration, and CYP inhibition .
- Molecular Dynamics (MD) : GROMACS simulations model diffusion coefficients in lipid bilayers .
- PBPK Modeling : GastroPlus or PK-Sim simulate absorption/distribution profiles .
Advanced: How does the compound interact with industrial catalysts in scalable syntheses?
Answer:
- Heterogeneous Catalysis : Screen Pd/C or Ni-AlO for hydrogenation steps under high-pressure H (50–100 bar) .
- Flow Chemistry : Optimize residence time and temperature in microreactors to minimize byproducts .
- Life Cycle Assessment (LCA) : Compare environmental impacts of catalytic routes using EATOS software .
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
